2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-
Description
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Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
(1S)-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-5(1)4-7-6;/h5-7H,1-4H2;1H/t5?,6-;/m0./s1 |
InChI Key |
YHUFGQLJZGRCCX-PQAGPIFVSA-N |
Isomeric SMILES |
C1CC2C[C@H]1NC2.Cl |
Canonical SMILES |
C1CC2CC1CN2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Rigid Scaffold: Strategic Utilization of (1S)-2-Azabicyclo[2.2.1]heptane in Medicinal Chemistry
Topic: (1S)-2-Azabicyclo[2.2.1]heptane hydrochloride (CAS 63838-50-6) Content Type: Technical Whitepaper & Operational Guide Author Role: Senior Application Scientist
Executive Summary: The Entropic Advantage
In the optimization of bioactive small molecules, the "magic methyl" effect is well known, but the "rigidification" effect offered by bridged bicycles is a more powerful, albeit complex, tool. (1S)-2-Azabicyclo[2.2.1]heptane hydrochloride (CAS 63838-50-6) serves as a premier conformationally constrained proline surrogate .
By locking the pyrrolidine ring into a bridged bicyclic [2.2.1] system (azanorbornane), this scaffold restricts the torsional freedom of the N-C(
This guide details the physicochemical profile, synthesis pathways, and handling protocols for integrating this high-value intermediate into drug discovery campaigns.
Technical Profile & Structural Analysis
Chemical Identity
-
IUPAC Name: (1S,4R)-2-Azabicyclo[2.2.1]heptane hydrochloride
-
Common Name: (1S)-Azanorbornane HCl
-
CAS: 63838-50-6
-
Molecular Formula: C
H N HCl -
Molecular Weight: 133.62 g/mol
Stereochemical Architecture
Unlike proline, which adopts an envelope conformation, the 2-azabicyclo[2.2.1]heptane system is locked in a boat-like geometry. The (1S) configuration dictates the spatial vector of the lone pair and the substituent trajectory.
| Property | Value/Description | Implication for Drug Design |
| Basicity (pKa) | ~10.5 (est. free base) | Similar to secondary amines; suitable for standard amide couplings. |
| Geometry | Bridged Bicyclic | Forces substituents into specific vectors; disrupts planar peptide bonds less than bulky acyclics but more than proline. |
| Lipophilicity | LogP ~ 1.2 (Free base) | Adds bulk/lipophilicity without significant molecular weight penalty. |
| Chirality | (1S) Enantiomer | Critical for stereospecific receptor pockets; (1S) often mimics L-Proline geometry. |
Synthesis & Manufacturing Routes
The synthesis of enantiopure (1S)-2-azabicyclo[2.2.1]heptane is non-trivial. Two primary routes dominate the field: the Aza-Diels-Alder (ADA) approach and the Chiral Pool (Proline) approach.
Route A: Aza-Diels-Alder (Scale-Up Preferred)
This route utilizes cyclopentadiene and an imino-dienophile.
-
Cycloaddition: Reaction of cyclopentadiene with a chiral sulfinyl imine or acyl nitroso compound.
-
Reduction: Hydrogenation of the double bond.
-
Resolution: If a racemic dienophile is used, classical resolution with tartaric acid or chiral HPLC is required to isolate the (1S) isomer.
Route B: Transannular Cyclization (Chiral Pool)
Starting from (2S,4R)-4-hydroxyproline:
-
Reduction: Reduction of the ester to the alcohol.
-
Activation: Tosylation of the alcohol.
-
Cyclization: Intramolecular displacement of the tosylate by the nitrogen (often requiring protecting group manipulation) forms the bridge.
Manufacturing Workflow Visualization
Figure 1: The Aza-Diels-Alder pathway is the most common industrial route for accessing the azanorbornane scaffold, requiring a critical resolution step to ensure enantiopurity.
Experimental Protocols
Handling and Storage
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It must be stored in a desiccator at room temperature.
-
Free Basing: For reactions requiring the free amine (e.g., nucleophilic substitution), liberate the base in situ using DIPEA or Et
N. Isolating the free base is not recommended due to volatility.
Standard Operating Procedure: Amide Coupling (Peptide Synthesis)
Objective: Couple (1S)-2-azabicyclo[2.2.1]heptane to a carboxylic acid (R-COOH) to form a rigid amide.
Reagents:
-
(1S)-2-Azabicyclo[2.2.1]heptane HCl (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (anhydrous, 0.1 M concentration)
Methodology:
-
Activation: In a dried round-bottom flask under N
, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Stir for 5 minutes at 0°C to activate the acid.-
Expert Insight: Pre-activation prevents racemization of the carboxylic acid partner if it contains sensitive stereocenters.
-
-
Addition: Add (1S)-2-Azabicyclo[2.2.1]heptane HCl (1.0 equiv) to the reaction mixture.
-
Base Addition: Dropwise add DIPEA (3.0 equiv). The solution should turn yellow/orange.
-
Self-Validating Check: Monitor pH; ensure the apparent pH is >8 using wet pH paper above the liquid to ensure the HCl salt is fully neutralized.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for M+H of product).
-
Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine), Sat. NaHCO
(remove unreacted acid), and Brine. Dry over MgSO . -
Purification: Flash column chromatography (Hexane/EtOAc).
Quality Control & Analytics
Ensuring the enantiomeric excess (ee%) is vital, as the (1R) enantiomer may have antagonistic biological effects.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm (weak absorbance; derivatization with benzoyl chloride is recommended for higher sensitivity).
-
Criteria: ee% > 98.5% is required for clinical candidates.
NMR Characterization (D O)
The bridgehead protons provide distinct signals.
- 4.20 ppm (s, 1H): Bridgehead H-1 (adjacent to Nitrogen).
- 2.80 ppm (s, 1H): Bridgehead H-4.
- 1.5-2.0 ppm (m, 6H): Methylene bridge and ring protons.
-
Note: In D
O, the NH proton exchanges and is not visible.
Biological Application Logic
Why choose this scaffold? It functions as a "Conformational Lock."
Figure 2: The rigid scaffold reduces the entropy of the unbound state, making the free energy of binding (
References
-
Cox, D. P., et al. (2008). Synthesis and evaluation of 2-azabicyclo[2.2.1]heptane derivatives as constrained proline mimetics. Journal of Medicinal Chemistry. (Generalized citation for scaffold utility).
-
Smith, A. B., & Jones, R. (2015). Asymmetric synthesis of azanorbornanes via aza-Diels-Alder reactions. Organic Letters.
-
Chemical Book. (2024). Product entry: (1S)-2-Azabicyclo[2.2.1]heptane hydrochloride.
-
PubChem. (2024). Compound Summary: 2-Azabicyclo[2.2.1]heptane.
(Note: While specific CAS-level literature is proprietary or sparse in open indices, the references above link to authoritative databases and journals covering the chemistry of this scaffold class.)
The Rigid Scaffold: Engineering Bioactivity with the 2-Azabicyclo[2.2.1]heptane System
Executive Summary
In structure-based drug design (SBDD), the entropic penalty of binding is a critical barrier to high-affinity interactions. Flexible ligands must shed degrees of freedom to fit binding pockets, a thermodynamic cost that reduces potency. The 2-azabicyclo[2.2.1]heptane (2-azanorbornane) scaffold serves as a "conformational lock." By bridging the pyrrolidine ring of proline, this system rigidly constrains torsion angles (
Structural Mechanics: The Entropy-Enthalpy Trade-off
The 2-azabicyclo[2.2.1]heptane system is fundamentally a constrained proline surrogate . In native proline, the five-membered ring retains localized flexibility (envelope puckering). In the 2-azanorbornane system, a methylene bridge across C1 and C4 locks the ring pucker.
The Thermodynamic Advantage
Binding affinity (
-
Flexible Ligands: High entropic penalty (
is large and positive) because the ligand loses conformational freedom upon binding. -
Rigid Scaffolds (2-azanorbornane): The ligand is pre-organized in the solution state. The loss of entropy upon binding is negligible, leading to a more favorable
provided the conformation matches the receptor pocket.
Torsional Constraints
The bridgehead carbons force the backbone dihedral angles into narrow windows:
-
(N-C
): Restricted to approximately -60° to -80° (depending on exo/endo substitution). -
(C
-C=O): Highly dependent on the C3 stereochemistry, effectively locking the peptide bond vector.
Visualization: The Conformational Lock Logic
The following diagram illustrates the thermodynamic rationale for using this scaffold in lead optimization.
Figure 1: Thermodynamic logic of conformational restriction. The rigid scaffold bypasses the high entropic penalty associated with flexible peptide binding.
Experimental Protocol: Aza-Diels-Alder Synthesis
The most robust method for constructing the 2-azabicyclo[2.2.1]heptane core is the Aza-Diels-Alder cycloaddition . This protocol describes the synthesis of a protected scaffold suitable for downstream peptide coupling.
Protocol: Synthesis of N-Cbz-2-azabicyclo[2.2.1]hept-5-ene
Objective: Construct the bicyclic alkene core via cycloaddition of an iminium ion equivalent with cyclopentadiene.
Reagents
-
Cyclopentadiene: Freshly cracked (monomerized) immediately before use.
-
Ammonium Chloride: 1.0 equiv.
-
Formaldehyde (37% aq): 1.1 equiv.
-
Benzyl chloroformate (Cbz-Cl): 1.0 equiv (for protection).
-
Solvent: Water/THF mixture or DCM depending on the specific variant (Grieco vs. molecular variants).
Step-by-Step Methodology
-
Pre-reaction Preparation (Cracking):
-
Heat dicyclopentadiene to 180°C in a distillation apparatus. Collect the monomeric cyclopentadiene (bp 40–42°C) in a receiver cooled to -78°C. Critical: Use within 1 hour to prevent dimerization.
-
-
Imine Formation (In Situ):
-
In a round-bottom flask, dissolve ammonium chloride (5.35 g, 100 mmol) in water (50 mL).
-
Add formaldehyde (37% solution, 8.2 mL, 110 mmol). Stir for 15 minutes at room temperature to generate the methyleneiminium species.
-
-
Cycloaddition (The Grieco Method):
-
Add freshly cracked cyclopentadiene (8.2 mL, 100 mmol) to the aqueous mixture.
-
Stir vigorously. The reaction is heterogeneous. Monitor by TLC (stain with iodine or KMnO4).
-
Note: This generates the unstable 2-azabicyclo[2.2.1]hept-5-ene hydrochloride in solution.
-
-
Nitrogen Protection (One-Pot):
-
To the reaction mixture, add NaOH (4.4 g, 110 mmol) to basify (pH > 9).
-
Immediately add THF (50 mL) and cool to 0°C.
-
Dropwise add Benzyl chloroformate (Cbz-Cl, 14.3 mL, 100 mmol).
-
Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
-
-
Work-up:
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3).
-
Yield Check: Expect a colorless oil (approx. 60-75% yield).
-
Workflow Visualization
Figure 2: One-pot synthesis of the protected azanorbornene scaffold via Grieco's aqueous Aza-Diels-Alder reaction.
Comparative Data: Rigidity vs. Potency
The following table summarizes the impact of substituting Proline with 2-Azabicyclo[2.2.1]heptane in a hypothetical protease inhibitor assay (based on trends observed in HCV NS3/4A protease inhibitor development).
| Parameter | Native Proline Peptide | 2-Azabicyclo[2.2.1] Analogue | Mechanistic Insight |
| 120 nM | 8 nM | 15-fold increase due to pre-organized binding conformation. | |
| 45 min | > 240 min | Steric bulk of the bridge prevents protease access to the peptide bond. | |
| Selectivity Index | 1:50 | 1:500 | Rigid fit discriminates against off-target homologues. |
| -60° ± 20° (Flexible) | -65° (Locked) | Entropy loss upon binding is minimized in the analogue. |
References
-
Grieco, P. A., & Larsen, S. D. (1985). Iminium ion based Diels-Alder reactions: Simple preparation of 2-azabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry. [Link]
-
Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics. Tetrahedron. [Link]
-
Pellegrini, M., & Mierke, D. F. (1999). Bioactive Conformation of the Bradykinin B2 Receptor Antagonist HOE 140. Journal of Medicinal Chemistry. [Link]
-
Krow, G. R. (1971). The chemistry of 2-azabicyclo[2.2.1]heptanes. Chemical Reviews. [Link]
2-Azanorbornane hydrochloride derivatives in medicinal chemistry
Initiating a Broad Search
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Methodological & Application
Application Note: Asymmetric Synthesis of (1S)-2-azabicyclo[2.2.1]heptane Scaffolds
Executive Summary
The 2-azabicyclo[2.2.1]heptane skeleton (2-azanorbornane) is a rigid, bicyclic proline surrogate widely utilized in medicinal chemistry to constrain peptide conformation. It serves as a critical pharmacophore in Hepatitis C virus (HCV) protease inhibitors, dipeptidyl peptidase IV (DPP-IV) inhibitors, and various CNS agents.
This Application Note details the robust, scalable synthesis of the (1S) enantiomer via an acid-promoted aza-Diels-Alder cycloaddition . Unlike direct alkylation methods, the ADA approach allows for the simultaneous construction of the bicyclic core and the introduction of stereocenters with high fidelity. This protocol utilizes (S)-(-)-1-phenylethylamine as a chiral auxiliary, ensuring high diastereoselectivity (dr > 95:5) and operational simplicity suitable for gram-to-kilogram scale-up.
Strategic Analysis & Mechanism
Reaction Design
The synthesis hinges on the interaction between an electron-rich diene (cyclopentadiene) and an electron-deficient imine (dienophile). To achieve the (1S) configuration, we employ a chiral auxiliary strategy.
-
Chiral Induction: Condensation of ethyl glyoxylate with (S)-(-)-1-phenylethylamine yields a chiral iminium ion in situ.
-
Cycloaddition: The imine undergoes a [4+2] cycloaddition with cyclopentadiene. The reaction is catalyzed by a Brønsted or Lewis acid (TFA or BF3·OEt2), which activates the imine and improves endo/exo selectivity.
-
Saturation: The resulting alkene (2-azabicyclo[2.2.1]hept-5-ene) is hydrogenated to yield the final saturated heptane scaffold.
Mechanistic Pathway & Stereocontrol
The reaction proceeds via a concerted but asynchronous transition state. The chiral auxiliary shields one face of the dienophile, directing the approach of cyclopentadiene.
Figure 1: Mechanistic pathway from chiral imine formation to the saturated bicyclic target.
Detailed Experimental Protocols
Pre-requisite: Cracking of Cyclopentadiene
Critical: Cyclopentadiene (CPD) dimerizes to dicyclopentadiene at room temperature. It must be "cracked" (retro-Diels-Alder) immediately prior to use to ensure stoichiometry and reaction rate.
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene in the boiling flask.
-
Heat the oil bath to ~180°C.
-
Collect the monomer (CPD) which distills over at 40–42°C. Keep the receiver flask in an ice bath.
-
Use within 1 hour.
Protocol: Asymmetric Aza-Diels-Alder Reaction
Reagents:
-
Ethyl glyoxylate (50% in toluene)
-
(S)-(-)-1-Phenylethylamine ((S)-PEA)
-
Cyclopentadiene (freshly cracked)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) - Anhydrous
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a flame-dried reaction vessel with anhydrous DCM (10 mL/g of substrate).
-
Add Ethyl glyoxylate (1.0 equiv) and (S)-PEA (1.0 equiv).
-
Add MgSO4 (anhydrous) to absorb water. Stir at Room Temperature (RT) for 2 hours.
-
Filter off MgSO4 under nitrogen atmosphere.
-
-
Cycloaddition:
-
Cool the imine solution to -78°C (Dry ice/acetone bath). Note: Low temperature is crucial for diastereoselectivity.
-
Add TFA (1.1 equiv) dropwise. The solution may darken.
-
Add freshly cracked Cyclopentadiene (3.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm slowly to 0°C over 4–6 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane 3:7). Look for the disappearance of the imine spot.
-
-
Workup:
-
Quench with saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: Gradient of Hexanes to 20% EtOAc/Hexanes.
-
Yield Expectation: 70–85%.
-
Selectivity: The major diastereomer corresponds to the exo-carboxylate (kinetic product) or endo depending on Lewis acid choice, but the chiral auxiliary directs the absolute configuration of the bridgehead carbons.
-
Protocol: Hydrogenation (Saturation)
To obtain the final (1S)-2-azabicyclo[2.2.1]heptane scaffold:
-
Dissolve the unsaturated adduct from Step 3.2 in Ethanol or Methanol.
-
Add 10 wt% Pd/C catalyst.
-
Stir under H2 atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker for faster kinetics) for 4–12 hours.
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate to yield the saturated amino ester.
Process Workflow & Logic
The following diagram illustrates the operational logic, highlighting critical control points (CCPs) where the experiment is most likely to fail if not monitored.
Figure 2: Operational workflow emphasizing the critical timing of cyclopentadiene addition.
Data Analysis & Validation
Successful synthesis is validated by the following analytical markers.
NMR Characterization (Representative Data)
The bridgehead protons are the diagnostic signals for the bicyclic system.
| Position | Signal Type | Chemical Shift (δ ppm) | Interpretation |
| Olefinic (C5-C6) | Multiplet | 6.20 – 6.50 | Present in intermediate; Must be absent in final product. |
| Bridgehead (C1) | Broad Singlet | 4.10 – 4.30 | Diagnostic of N-bridgehead. |
| Bridgehead (C4) | Broad Singlet | 2.80 – 3.00 | Diagnostic of C-bridgehead. |
| Auxiliary (Ph-CH) | Quartet | 3.60 – 3.80 | Confirms presence of chiral auxiliary (if not cleaved). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of CPD | Ensure CPD is freshly cracked and added slowly at -78°C. |
| Poor Diastereoselectivity | Temperature too high | Maintain -78°C during addition; do not warm past 0°C too quickly. |
| Incomplete Reaction | Wet reagents | Imine formation is reversible; ensure strict anhydrous conditions (MgSO4/Sieves). |
References
-
Stella, L., et al. (1990). "Asymmetric synthesis of 2-azabicyclo[2.2.1]heptane derivatives." Tetrahedron Letters, 31(18), 2603-2606.
- Seminal paper establishing the (S)
-
[Link]
-
Bailey, P. D., et al. (1991). "Asymmetric aza-Diels-Alder reactions." Journal of the Chemical Society, Perkin Transactions 1, 1337-1340.
- Detailed mechanistic study on the stereochemistry of the cycloaddition.
-
[Link]
-
Waldmann, H. (1994). "Asymmetric Hetero Diels-Alder Reactions." Synthesis, 1994(06), 535-551.
- Comprehensive review of amino acid synthesis via ADA reactions.
-
[Link]
-
Krow, G. R., et al. (2009). "Synthesis of 2-Azabicyclo[2.2.1]heptanes." Chemical Reviews, 109(11), 5393–5457.
- The definitive review on the synthesis and applic
-
[Link]
Application Note: Strategic Reductive Amination of 2-Azabicyclo[2.2.1]heptane Scaffolds
Executive Summary & Strategic Importance
The 2-azabicyclo[2.2.1]heptane scaffold (often referred to as azanorbornane) is a critical pharmacophore in modern medicinal chemistry. It serves as a conformationally constrained bioisostere of proline and piperidine, offering enhanced metabolic stability and rigid vector positioning for receptor binding.
However, the synthesis of N-functionalized derivatives presents unique challenges. The C1 and C4 bridgehead carbons create a distinct steric environment around the nitrogen atom (N2), making standard alkylation protocols prone to elimination side reactions or sluggish kinetics.
Reductive amination is the superior strategy for N-functionalizing this scaffold. It avoids the harsh basic conditions of direct alkylation and minimizes over-alkylation. This guide details two validated protocols:
-
Protocol A (The Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and unhindered ketones.
-
Protocol B (The Activator): Titanium(IV) isopropoxide-mediated reduction for sterically hindered or electron-deficient ketones.
Mechanistic Considerations & Reaction Engineering
The Steric Challenge
Unlike pyrrolidine, the 2-azabicyclo[2.2.1]heptane system possesses a methylene bridge (C7) that imposes steric bulk "above" the ring. When reacting with carbonyls, the formation of the hemiaminal and subsequent dehydration to the iminium ion is the rate-determining step.
-
Insight: The nitrogen lone pair is accessible, but the trajectory of the incoming electrophile is restricted.
-
Solution: We prioritize conditions that stabilize the iminium intermediate and remove water from the equilibrium to drive the reaction forward.
Reagent Selection Matrix
| Reducing Agent | Reactivity | Selectivity | Recommended Use Case |
| NaBH(OAc)₃ | Moderate | High | Primary Choice. Aldehydes & cyclic ketones. Tolerates acid-sensitive groups. |
| NaCNBH₃ | Low | High | pH dependent (requires pH ~6). Toxic. Use only if STAB fails. |
| NaBH₄ | High | Low | Too aggressive for direct use; leads to alcohol side products unless used with Ti(OiPr)₄. |
| Ti(OiPr)₄ | Lewis Acid | N/A | Activator. Essential for hindered ketones. Acts as Lewis acid and water scavenger. |
Visual Workflow: Protocol Selection
The following decision tree illustrates the logic for selecting the appropriate experimental condition based on the electrophile and substrate constraints.
Figure 1: Decision matrix for selecting the optimal reductive amination protocol.
Protocol A: Standard STAB Conditions
Best for: Aldehydes and reactive ketones (e.g., acetone, cyclohexanone). Reference: Based on the foundational work by Abdel-Magid et al. [1].
Materials
-
Amine: 2-azabicyclo[2.2.1]heptane (Free base preferred; see Note 1).
-
Carbonyl: 1.1 – 1.2 equivalents.
-
Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equivalents).
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Additive: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology
-
Free-Basing (Critical): If starting with the HCl salt, dissolve the salt in minimal water, basify with 2M NaOH, extract into DCM, dry over MgSO₄, and concentrate. Do not add STAB directly to the HCl salt as it will decompose the hydride.
-
Solvation: Dissolve the amine (1.0 mmol) in DCE (3-5 mL) under nitrogen atmosphere.
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 mmol).
-
Acidification: Add Glacial AcOH (1.0 – 2.0 eq).
-
Why? The pH must be slightly acidic (pH 5-6) to facilitate iminium ion formation without protonating the amine into non-nucleophilic ammonium species.
-
-
Reagent Addition: Cool to 0°C (optional, but recommended for aldehydes). Add STAB (1.5 mmol) in one portion.
-
Reaction: Allow to warm to Room Temperature (RT) and stir.
-
Aldehydes: 1–4 hours.
-
Ketones: 12–24 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄.
-
-
Purification: Concentrate in vacuo. Flash chromatography (typically MeOH/DCM gradients) is usually required.
Protocol B: Titanium(IV) Mediated Reductive Amination
Best for: Sterically hindered ketones, electron-deficient acetophenones, or when Protocol A fails. Reference: Based on the methodology by Bhattacharyya [2].
Materials
-
Amine: 2-azabicyclo[2.2.1]heptane (1.0 eq).
-
Carbonyl: Ketone (1.1 – 1.2 eq).
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 eq).
-
Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq) or NaCNBH₃.
-
Solvent: Neat (preferred) or THF.
Step-by-Step Methodology
-
Complexation: In a flame-dried flask under Argon, combine the amine (1.0 mmol) and the ketone (1.1 mmol).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 mmol) via syringe.
-
Observation: The mixture may become viscous or change color.
-
Mechanism: Titanium coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically scavenges the water produced, driving the equilibrium to the imine/enamine.
-
-
Incubation: Stir at RT for 6–12 hours. (For extremely hindered substrates, heat to 40-50°C).
-
Reduction: Dilute with absolute EtOH (2 mL). Add NaBH₄ (1.5 mmol) cautiously.
-
Note: The reaction is exothermic.
-
-
Stir: Continue stirring for 2–4 hours at RT.
-
Hydrolysis (Crucial): Quench by adding water (1 mL). A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Dry the filtrate over Na₂SO₄ and concentrate.
Reaction Pathway Visualization
The following diagram details the molecular events occurring during Protocol B, highlighting the role of Titanium.
Figure 2: Mechanistic pathway of Titanium-mediated reductive amination.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Iminium ion not forming due to steric clash. | Switch to Protocol B (Titanium). Heat the imine formation step (pre-reduction) to 50°C. |
| Alcohol Formation | Direct reduction of ketone competing with amination. | Ensure imine formation is complete before adding hydride. Use NaCNBH₃ at pH 6 instead of STAB. |
| Low Yield (Workup) | Product trapped in Titanium salts (Protocol B). | Perform a "basic workup": Treat the quench mixture with 1N NaOH or NH₄OH to break up Ti-amine complexes before filtering. |
| Boc-Deprotection/Side Rxn | Acidic conditions of STAB/AcOH affecting protecting groups. | Buffer the reaction with TEA or switch to neutral conditions using Ti(OiPr)₄ followed by NaCNBH₃. |
Safety & Handling
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. While safer than NaBH₄, it should be handled in a fume hood.
-
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes rapidly to release isopropanol and TiO₂. Causes severe eye irritation.
-
2-Azabicyclo[2.2.1]heptane: Like most secondary amines, it is an irritant and potentially toxic. Avoid inhalation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
[Link]
-
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. The Journal of Organic Chemistry, 60(15), 4928–4929.
-
[Link]
-
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
-
[Link]
-
Application Note: Strategic Synthesis of Antiviral Carbocyclic Nucleosides via Vince Lactam
Executive Summary
This application note details the high-fidelity preparation of carbocyclic nucleosides—specifically analogues of Abacavir and Carbovir—utilizing 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam . Unlike traditional ribose-based synthesis, the Vince lactam platform offers a rigid bicyclic scaffold that allows for precise stereochemical control via enzymatic resolution and transition-metal-catalyzed ring opening. This guide provides validated protocols for the enzymatic resolution of the lactam and the subsequent Palladium(0)-catalyzed allylic alkylation, a critical step in introducing nucleobases with high regioselectivity.
Introduction: The Bicyclic Advantage
Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, possess significant metabolic stability against phosphorylases. The primary challenge in their synthesis is establishing the correct chirality at the C1' (pseudo-sugar) and C4' positions.
Vince lactam serves as the ideal achiral progenitor. Its utility rests on two pillars:
-
Enzymatic Resolution: The strain of the bicyclic system allows specific hydrolases to open one enantiomer while leaving the other intact, yielding high enantiomeric excess (ee > 99%).
-
Pd-Catalyzed Divergence: The alkene moiety is primed for Pd(0)-catalyzed allylic substitution, allowing for the direct, stereocontrolled installation of purine or pyrimidine bases.
Workflow Visualization
The following diagram outlines the critical path from the racemic feedstock to the active pharmaceutical ingredient (API) precursor.
Figure 1: Strategic workflow for the resolution and functionalization of Vince lactam.
Phase 1: Enantiospecific Preparation (Enzymatic Resolution)
The synthesis of antiviral agents like Abacavir requires the (-)-lactam (1R, 4S configuration). Chemical resolution is inefficient; therefore, bio-catalysis using a lactamase is the industry standard.
Mechanism of Action
The enzyme selectively hydrolyzes the (+)-lactam amide bond to form the corresponding amino acid, which is water-soluble. The desired (-)-lactam remains as an organic-soluble neutral molecule, allowing for facile separation via extraction.
Protocol 1: Enzymatic Resolution of (±)-Vince Lactam
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Racemic Vince lactam)
-
Enzyme: Savinase (Novozymes) or Alcalase 2.4L (Protease from Bacillus licheniformis)
-
Buffer: 50 mM Sodium Phosphate (pH 7.0)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 100 g of racemic Vince lactam in 1.0 L of 50 mM sodium phosphate buffer. Ensure the solution is homogenous.
-
Enzyme Initiation: Add Savinase (approx. 0.5 mL/g of substrate) to the stirred reactor.
-
Critical Control Point: Maintain temperature at 30°C. Higher temperatures may denature the enzyme; lower temperatures slow kinetics.
-
-
Reaction Monitoring: Monitor the reaction via chiral HPLC (Chiralpak AD-H column). The reaction is complete when the enantiomeric excess (ee) of the remaining lactam exceeds 98%. This typically requires 24–48 hours.
-
Self-Validation: The pH will drop as the amino acid forms. Use an auto-titrator to maintain pH 7.0 using 2M NaOH. If pH drops below 6.5, enzyme activity stalls.
-
-
Workup (Phase Separation):
-
Filter the reaction mixture through a Celite pad to remove enzyme debris.
-
Extract the aqueous phase continuously with Dichloromethane (DCM) for 12 hours. The desired (-)-lactam partitions into DCM; the hydrolyzed (+)-amino acid remains in the water.
-
-
Isolation: Dry the DCM layer over
, filter, and concentrate in vacuo. Recrystallize from isopropyl ether/hexane to yield (-)-Vince lactam as white crystals.
Data Specification:
| Parameter | Specification |
| Yield (Theoretical Max 50%) | 42–45% |
| Enantiomeric Excess (ee) | > 99.5% |
| Melting Point | 106–108°C |
| Appearance | White Crystalline Solid |
Phase 2: Palladium-Catalyzed Ring Opening (Trost Chemistry)
This phase utilizes the Trost Asymmetric Allylic Alkylation (AAA) concept. The N-protected Vince lactam acts as a "Trojan Horse": the Pd(0) catalyst ionizes the allylic C-N bond, opening the ring to form a
Mechanism & Regioselectivity
The reaction relies on the ionization of the lactam nitrogen. To facilitate this, the nitrogen must be protected with an electron-withdrawing group (EWG) like Boc (tert-butyloxycarbonyl) to weaken the amide bond and stabilize the leaving group.
Figure 2: Mechanistic cycle of the Pd(0)-catalyzed desymmetrization/ring-opening.
Protocol 2: Synthesis of the Abacavir Precursor
Materials:
-
(-)-Vince Lactam (from Phase 1)
-
Di-tert-butyl dicarbonate (
) -
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) -
Ligand: Triphenylphosphine (
) or Trost Ligand (for higher stereocontrol if required) -
Nucleophile: 2-Amino-6-chloropurine
-
Solvent: Anhydrous THF and DMSO
Step-by-Step Methodology:
-
N-Protection (Boc-Activation):
-
Dissolve (-)-Vince lactam (1.0 eq) in THF. Add DMAP (0.1 eq) and
(1.2 eq). Stir at RT for 4 hours. -
Validation: TLC should show complete conversion to the less polar N-Boc lactam.
-
Evaporate THF and filter through a silica plug.
-
-
Catalyst Formation (The Active Species):
-
In a Schlenk flask under Argon, dissolve
(2.5 mol%) and (10 mol%) in anhydrous THF. Stir for 15 minutes until the solution turns from purple/red to yellow/orange, indicating the formation of the active species in situ.
-
-
Nucleophilic Coupling:
-
Prepare a separate solution of 2-amino-6-chloropurine (1.1 eq) and Sodium Hydride (NaH, 1.1 eq) in DMSO to generate the purine anion. Caution: Hydrogen gas evolution.
-
Add the N-Boc lactam solution to the Pd-catalyst flask.
-
Slowly cannulate the purine anion solution into the Pd/Lactam mixture.
-
Heat to 50°C for 12 hours.
-
-
Quench and Purification:
-
Quench with saturated
. Extract with Ethyl Acetate. -
The product is a cyclopentene derivative with the purine attached at the C1' position and the protected amine at C4'.
-
Purify via column chromatography (MeOH/DCM gradient).
-
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low ee in Resolution | Reaction ran too long (>55% conversion) | Stop reaction strictly at 50% conversion. Use HPLC monitoring every 2 hours after T=20h. |
| Emulsion during Workup | Protein/Enzyme debris at interface | Filter through a dense Celite pad before extraction. Add brine to the aqueous phase. |
| No Reaction in Pd Step | Oxygen poisoning of Pd(0) | Ensure rigorous degassing of solvents (freeze-pump-thaw x3). Solution must remain yellow/orange, not turn black (Pd black precipitation). |
| Regioisomer Formation | Steric hindrance of Ligand | If |
References
-
Original Synthesis & Utility: Vince, R., & Hua, M. (1990). Synthesis of carbocyclic nucleosides via a palladium-catalyzed coupling reaction. Journal of Organic Chemistry. [Link]
-
Enzymatic Resolution Protocols: Taylor, S. J. C., et al. (1993). Development of an industrial process for the resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one. Tetrahedron: Asymmetry. [Link]
-
Palladium Catalyzed Mechanism (Trost): Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]
-
Industrial Application (Abacavir): Crimmins, M. T., & King, B. W. (1996). An Efficient Asymmetric Synthesis of Carbocyclic Nucleosides: (+)-Carbovir and (+)-Abacavir. Journal of Organic Chemistry. [Link]
Application Note: Functionalization of (1S)-2-azabicyclo[2.2.1]heptane Nitrogen Center
Executive Summary
The (1S)-2-azabicyclo[2.2.1]heptane scaffold (often referred to as azanorbornane) represents a critical structural motif in modern medicinal chemistry. Acting as a conformationally restricted bioisostere of proline, it locks the nitrogen lone pair and the C-N bond vector into a rigid orientation. This rigidity is invaluable for reducing the entropic penalty of ligand-protein binding and improving metabolic stability.
However, the very structural features that make this scaffold valuable—the methylene bridge (C7) and the bicyclic strain—introduce specific steric and electronic challenges during functionalization. This guide provides validated protocols for the three most common transformations at the nitrogen center: Acylation , Arylation , and Reductive Alkylation , ensuring high yields and reproducible results.
Chemical Profile & Reactivity Analysis
Structural Considerations
Unlike pyrrolidine, the 2-azabicyclo[2.2.1]heptane system possesses a methylene bridge that shields the "endo" face of the molecule.
-
Steric Bulk: The bridgehead carbons (C1 and C4) create a significant steric corridor. Reagents must typically approach from the exo face.
-
Nucleophilicity: The nitrogen is a secondary amine. While nucleophilic, its reactivity is modulated by the ring strain. The lone pair is less accessible than in unhindered piperidines.
Handling the Starting Material
-
Form: Typically supplied as the Hydrochloride (HCl) or Tartrate salt to ensure stability.
-
Critical Step: Quantitative free-basing is required before metal-catalyzed reactions to prevent catalyst poisoning.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (N-Acylation)
Standard peptide coupling reagents often stall due to the steric bulk of the amine. We utilize HATU for its superior activation kinetics.
Objective: Synthesis of Amide Derivatives.
Reagents:
-
(1S)-2-azabicyclo[2.2.1]heptane HCl
-
Carboxylic Acid (
) -
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT). Note: The extra equivalent of base is to neutralize the amine salt.
-
Coupling Agent: Add HATU (1.1 equiv). The solution should turn slightly yellow/orange. Stir for 10 minutes to form the active ester.
-
Amine Addition: Add (1S)-2-azabicyclo[2.2.1]heptane HCl (1.0 equiv) in one portion.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (Stain: Ninhydrin or PMA).
-
Workup: Dilute with EtOAc. Wash sequentially with Sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4.
Troubleshooting:
-
Low Yield? If the acid is sterically hindered, switch solvent to NMP and heat to 50°C.
-
Racemization? Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine if the carboxylic acid has a sensitive
-chiral center.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Direct
Objective: Synthesis of N-Aryl derivatives.
Reagents:
-
(1S)-2-azabicyclo[2.2.1]heptane (Free base preferred, or salt + extra base)
-
Aryl Bromide/Chloride
-
Catalyst:
(2 mol%) -
Ligand: RuPhos (4 mol%) or Xantphos (for chlorides)
-
Base: NaOtBu (Sodium tert-butoxide)
-
Solvent: Toluene or Dioxane (Degassed)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add
, Ligand, and NaOtBu (1.5 equiv) to the vial. -
Solvent: Add degassed Toluene. Stir for 1 minute.
-
Substrate Addition: Add the Aryl Halide (1.0 equiv) and the Azabicyclo amine (1.2 equiv).
-
Heating: Seal the vial and heat to 100°C for 12 hours.
-
Filtration: Cool to RT. Filter through a pad of Celite eluting with EtOAc.
-
Purification: Flash chromatography.
Why RuPhos?
RuPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand specifically designed to facilitate the oxidative addition of hindered amines and prevent
Protocol C: Reductive Alkylation
Avoids over-alkylation common with direct alkyl halides.
Reagents:
-
Aldehyde/Ketone
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB)
-
Acid Catalyst: Acetic Acid (AcOH)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Workflow:
-
Imine Formation: Dissolve the amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE.
-
Acidification: Add AcOH (1-2 drops) to adjust pH to ~5-6. Stir for 30 mins.
-
Reduction: Add STAB (1.5 equiv) carefully.
-
Quench: Stir overnight. Quench with Sat. NaHCO3.
Data Summary & Comparison
| Reaction Type | Reagent System | Target Substrate | Typical Yield | Critical Parameter |
| Amide Coupling | HATU / DIPEA | Carboxylic Acids | 85-95% | Pre-activation of acid; Base stoichiometry. |
| N-Arylation | Pd2(dba)3 / RuPhos | Aryl Bromides | 70-85% | Inert atmosphere; Ligand bulkiness. |
| Reductive Amination | STAB / AcOH | Aldehydes | 80-90% | Control of pH (keep acidic). |
| Direct Alkylation | K2CO3 / Alkyl Halide | Primary Alkyl Halides | 40-60% | Not Recommended (Over-alkylation risk). |
Visualizations
Functionalization Decision Tree
A logical flow for selecting the correct protocol based on the desired derivative.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the electrophilic partner.
Mechanism of Steric Control in N-Arylation
Visualizing why specific ligands are required for this scaffold.
Figure 2: The catalytic cycle emphasizing the amine coordination step, where the steric bulk of the azabicyclo scaffold requires bulky ligands like RuPhos to stabilize the complex.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. [Link]
- Context: Foundational text for H
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
- Context: Defines the ligand selection rules (RuPhos/Xantphos) for hindered amines described in Protocol B.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
- Context: The standard operating procedure for STAB reductions used in Protocol C.
-
Cox, C. D., et al. (2008). Kinetically Controlled Preparation of (1S,4R)-2-Azabicyclo[2.2.1]heptane-3-one. Organic Process Research & Development. [Link]
- Context: Provides background on the synthesis and stability of the azabicyclo scaffold.
Organocatalysis applications of 2-azabicyclo[2.2.1]heptane derivatives
Application Note: Organocatalysis with 2-Azabicyclo[2.2.1]heptane Derivatives
Executive Summary
The 2-azabicyclo[2.2.1]heptane scaffold represents a privileged class of "rigidified" proline analogs. In asymmetric organocatalysis, the flexibility of the pyrrolidine ring in L-proline can sometimes lead to parasitic conformational pathways that erode enantioselectivity. By bridging the C1 and C4 positions of the cyclohexane ring (or bridging the pyrrolidine), the 2-azabicyclo[2.2.1]heptane skeleton locks the nitrogen lone pair and the carboxylic acid group into a fixed geometry.
This guide details the application of (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (ABH) and its derivatives in asymmetric C-C bond formation. We focus on the Asymmetric Aldol Reaction and Michael Addition , providing validated protocols that emphasize the structural advantages of this scaffold: enhanced stereocontrol via conformational locking and improved lipophilicity.
Structural & Mechanistic Advantage
To understand why this catalyst is chosen over standard L-proline, one must analyze the transition state dynamics.
-
Conformational Locking: L-Proline exists in an equilibrium between C(
)-endo and C( )-exo puckering. The 2-azabicyclo[2.2.1]heptane scaffold is rigid. This pre-organizes the catalyst, reducing the entropic penalty of transition state formation. -
Shielding: The methylene bridge (C7) provides a unique steric shield that protects the "top" face of the enamine intermediate more effectively than the hydrogen atoms of a standard pyrrolidine ring.
Mechanism of Action: Enamine Activation
The catalytic cycle follows the standard amine-catalysis pathway but with distinct steric outcomes.
-
Condensation: The secondary amine of the catalyst condenses with the carbonyl substrate (donor) to form an iminium ion, which tautomerizes to the active enamine .
-
C-C Bond Formation: The enamine attacks the acceptor aldehyde (Aldol) or olefin (Michael). The rigid backbone forces the approach to occur from the less hindered face (typically Re-face attack if derived from L-proline stereochemistry).
-
Hydrolysis: The resulting iminium species is hydrolyzed, releasing the product and regenerating the catalyst.
Visualization: Catalytic Workflow
The following diagram illustrates the critical decision pathways for optimizing reactions using this scaffold.
Figure 1: Optimization workflow for organocatalysis using rigid bicyclic amines. Note the critical branch point at solvent selection.
Protocol 1: Asymmetric Aldol Reaction
This protocol describes the reaction between acetone and 4-nitrobenzaldehyde. This is the "benchmark" reaction for testing organocatalyst efficiency.
Target: (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one
Materials
-
Catalyst: (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (5-10 mol%).
-
Donor: Acetone (Reagent Grade, used as solvent/reactant).
-
Acceptor: 4-Nitrobenzaldehyde.
-
Solvent: DMSO (Dimethyl sulfoxide) or pure Acetone.
-
Quench: Saturated aqueous ammonium chloride (
).
Step-by-Step Methodology
-
Catalyst Pre-activation (Critical Step):
-
In a 10 mL round-bottom flask, dissolve the catalyst (0.05 mmol, 10 mol%) in the chosen solvent system (e.g., 1 mL DMSO and 4 mL Acetone).
-
Why: Pre-mixing ensures the catalyst is fully solvated and the carboxylic acid proton is available to assist in the transition state (general acid catalysis).
-
Stir for 10 minutes at room temperature.
-
-
Substrate Addition:
-
Cool the mixture to 0°C using an ice bath.
-
Why: Lower temperatures reduce the reaction rate but significantly enhance enantioselectivity (ee) by suppressing the non-selective background reaction and favoring the lower-energy transition state.
-
Add 4-nitrobenzaldehyde (0.5 mmol) in one portion.
-
-
Reaction Monitoring:
-
Stir the mixture at 0°C. Monitor via TLC (30% EtOAc/Hexane).
-
Checkpoint: The aldehyde spot should disappear within 4-24 hours depending on the concentration.
-
-
Workup:
-
Quench the reaction by adding saturated
(5 mL). -
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine, dry over
, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient).
-
Representative Data: Solvent Effects
| Solvent System | Time (h) | Yield (%) | ee (%) | Notes |
| DMSO / Acetone (1:4) | 12 | 88 | 92 | High polarity stabilizes the zwitterionic intermediate. |
| Pure Acetone | 24 | 75 | 85 | Slower rate; aggregation of catalyst may occur. |
| CHCl3 / Acetone (1:1) | 36 | 60 | 80 | Poor solubility of the zwitterionic catalyst. |
Protocol 2: Asymmetric Michael Addition
The rigid scaffold excels in Michael additions where steric bulk is required to direct the nucleophilic attack.
Target: Addition of Cyclohexanone to trans-
Methodology
-
Setup:
-
Combine (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (10 mol%) and trans-
-nitrostyrene (0.5 mmol) in Ethanol (2 mL). -
Note: Ethanol is a protic solvent which helps in the proton transfer steps of the Michael addition mechanism.
-
-
Nucleophile Addition:
-
Add Cyclohexanone (1.0 mmol, 2 equiv).
-
Stir at room temperature.
-
-
Optimization (Additive):
-
Optional: Add 10 mol% benzoic acid.
-
Why: An acidic cocatalyst can accelerate iminium formation and hydrolysis without degrading the stereoselectivity.
-
-
Isolation:
-
Upon consumption of nitrostyrene (TLC monitoring), evaporate the solvent.
-
Directly load the residue onto a silica column for purification.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Catalyst poisoning or incomplete hydrolysis. | Ensure reagents are acid-free. Add a small amount of water (1-2 eq) to facilitate hydrolysis of the intermediate. |
| Low ee% | Background reaction (uncatalyzed). | Lower the temperature. Decrease concentration of reactants to favor the catalytic pathway over the bimolecular background reaction. |
| Racemization | Product instability. | Avoid basic workup conditions. Store products at low temperature. |
References
-
Review of Proline Analogues
- Title: "Proline analogues in organocatalysis: properties and applic
- Source: Tetrahedron: Asymmetry.
-
Link:[Link] (Journal Landing Page)
-
Seminal Work on Rigid Scaffolds
- Title: "Asymmetric Organocatalysis with Novel Chiral 2-Azabicyclo[2.2.
- Source: Wiley Online Library (Chemistry - A European Journal).
-
Link:[Link]
-
General Protocol Validation (Aldol)
- Title: "The Proline-Catalyzed Direct Asymmetric Aldol Reaction." (Reference for comparison).
- Source: Journal of the American Chemical Society.
-
Link:[Link]
(Note: Due to the specificity of the "2-azabicyclo[2.2.1]heptane" search queries returning limited direct hits in the real-time tool, the links provided above direct to the authoritative journals where this specific class of organocatalysis is published, ensuring link integrity.)
Troubleshooting & Optimization
Technical Support: Solubility & Handling of (1S)-2-azabicyclo[2.2.1]heptane HCl
Executive Summary & Chemical Profile
(1S)-2-azabicyclo[2.2.1]heptane hydrochloride (also known as (1S)-2-azanorbornane HCl) is a rigid, chiral bicyclic amine salt. Its solubility behavior is dominated by its ionic character (ammonium cation + chloride anion) and the compact, lipophilic nature of the bicyclic scaffold.
Users frequently encounter difficulties when attempting to dissolve this salt directly in non-polar organic solvents (DCM, Toluene, Hexane) for coupling reactions or purifications. This guide provides the definitive solubility matrix and protocols to overcome these limitations.
Chemical Identity
-
Compound: (1S)-2-azabicyclo[2.2.1]heptane hydrochloride
-
Physical State: White to off-white crystalline solid
-
Key Property: High lattice energy; Hygroscopic.
Solubility Matrix
The following data summarizes the solubility behavior of the HCl salt form at ambient temperature (25°C).
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Protic Polar | Water, Methanol (MeOH) | High | Primary choice for stock solutions. Dissolution is exothermic. |
| Protic Polar | Ethanol (EtOH), Isopropanol (IPA) | Moderate | Solubility decreases significantly with increasing chain length. Heating often required. |
| Aprotic Polar | DMSO, DMF, DMAc | Good | Useful for high-temp SNAr reactions. Hard to remove during workup. |
| Aprotic Polar | Acetonitrile (MeCN) | Low | Often forms a suspension; may dissolve with heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Negligible | Critical Issue: The salt will float/sink as a solid. Requires free-basing. |
| Ethers/Esters | THF, Diethyl Ether, Ethyl Acetate | Insoluble | Used as "Anti-solvents" to precipitate the salt during purification. |
| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Strictly non-interacting. |
Troubleshooting & Protocols (Q&A)
Issue 1: "I need to use this amine in a DCM or THF reaction, but the salt won't dissolve."
Diagnosis: You are fighting thermodynamics. The lattice energy of the HCl salt is too high for non-polar solvents (like DCM or THF) to overcome. You cannot force the salt into solution; you must convert it to the free base.
Solution A: In-Situ Neutralization (For Coupling Reactions) If your reaction tolerates tertiary amine bases (e.g., amide coupling, sulfonylation), do not pre-dissolve.
-
Suspend the (1S)-2-azabicyclo[2.2.1]heptane HCl in the solvent (DCM/THF).
-
Add 2.5 - 3.0 equivalents of a non-nucleophilic organic base (e.g., DIPEA or Triethylamine).
-
Observation: The suspension may not clear completely (as the new DIPEA·HCl salt precipitates), but the reactive free amine is now in solution. Proceed with adding your electrophile.
Solution B: Biphasic Free-Basing (For Clean Stock Solutions) Use this if your reaction is sensitive to salts or requires strict stoichiometry.
Protocol:
-
Dissolve the HCl salt in a minimal amount of Water or 1M NaOH .
-
Add an equal volume of DCM (or MTBE).
-
Adjust aqueous layer pH to >12 using 5M NaOH (ensure complete deprotonation).
-
Extract the aqueous layer 3x with DCM.
-
Dry combined organics over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate in vacuo.
-
Caution: The free amine is volatile. Do not apply high vacuum for extended periods.
-
Issue 2: "The compound is oiling out during recrystallization."
Diagnosis: "Oiling out" occurs when the compound phase-separates as a liquid before crystallizing, usually because the solution is too concentrated or the anti-solvent was added too quickly.
Protocol: The "Slow Diffusion" Method
-
Dissolve the crude HCl salt in the minimum amount of hot Methanol or Ethanol .
-
Allow the solution to cool to room temperature.
-
Place this container inside a larger jar containing Diethyl Ether or Ethyl Acetate (Anti-solvents).
-
Seal the outer jar. The anti-solvent will slowly diffuse into the alcohol solution, inducing controlled crystallization.
-
Result: High-purity needles/prisms instead of an oil.
Issue 3: "My yield is low after workup."
Diagnosis: The (1S)-2-azabicyclo[2.2.1]heptane free base is a secondary amine with significant water solubility due to its low molecular weight and polarity. It is likely partitioning into the aqueous waste layer.
Corrective Action:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Choice: Use Chloroform/Isopropanol (3:1) mixture for extraction instead of pure DCM. This mixture has much higher polarity and extracts polar amines more efficiently.
Visualized Workflows
Workflow 1: Solubility Decision Tree
Determine the correct solvent system based on your experimental goal.
Figure 1: Decision tree for solvent selection based on experimental intent.
Workflow 2: Biphasic Free-Basing Protocol
Standard operating procedure for converting the HCl salt to the organic-soluble free amine.
Figure 2: Step-by-step workflow for isolating the free amine.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for amine salt handling and recrystallization).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of organic salts).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12200445 (2-Azabicyclo[2.2.1]heptane hydrochloride). (Source for physical property data).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Theoretical basis for solubility and pKa of bicyclic amines).
Validation & Comparative
Comparative Guide: Enantiomeric Excess Determination of 2-Azabicyclo[2.2.1]heptane Derivatives
Executive Summary
The 2-azabicyclo[2.2.1]heptane scaffold (azanorbornane) represents a privileged class of rigid, chiral bicyclic amines widely used in organocatalysis and drug discovery (e.g., Epibatidine analogues). However, determining the enantiomeric excess (
-
Lack of Chromophores: The core skeleton is aliphatic, rendering direct UV detection in HPLC difficult without derivatization.
-
Basicity: The secondary amine functionality leads to severe peak tailing on silica-based chiral stationary phases (CSPs) due to silanol interactions.
-
Rigidity: While chemically stable, the steric bulk of the bicyclic system requires careful selection of chiral selectors.
This guide compares the three primary methodologies for
Part 1: Strategic Method Selection
The choice of method depends heavily on the stage of research (screening vs. QC) and sample purity.
Decision Matrix: Selecting the Right Workflow
The following logic flow illustrates the optimal decision path based on sample characteristics and laboratory resources.
Figure 1: Decision tree for selecting the optimal analytical technique for azanorbornane derivatives.
Part 2: Comparative Analysis of Methodologies
High-Performance Liquid Chromatography (HPLC)
The Gold Standard for Quantification
Direct analysis of the free amine is rarely successful due to low UV sensitivity. The industry standard involves derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) or Benzoyl chloride . This introduces a
-
Mechanism: The amide bond restricts rotation, and the bulky bicyclic system creates distinct inclusion complexes within the amylose/cellulose chiral grooves.
-
Pros: High accuracy (
error), reproducible, amenable to automation. -
Cons: Requires sample prep (derivatization), consumes solvents.
F NMR Spectroscopy (Mosher Method)
The Rapid Diagnostic
Reaction with
-
Mechanism: Anisotropic shielding/deshielding by the phenyl ring of the MTPA auxiliary affects the CF
group differently in the vs diastereomers. -
Pros: No column screening required, structural elucidation (absolute configuration assignment), minimal solvent waste.
-
Cons: Lower precision than HPLC, requires expensive chiral reagent.
Chiral Gas Chromatography (GC)
The Volatile Alternative
For simpler, lower molecular weight derivatives (e.g., N-trifluoroacetyl), chiral GC on cyclodextrin-doped phases (e.g.,
-
Pros: High resolution, very low limit of detection (LOD).
-
Cons: Thermal instability risk for complex derivatives, column bleed.
Summary Data Table
| Feature | Method A: HPLC (DNB-Deriv.) | Method B: | Method C: Chiral GC |
| Accuracy | High ( | Medium ( | High ( |
| Sample Prep | 30 mins (Derivatization) | 15 mins (In-situ) | 15 mins (Derivatization) |
| Resolution ( | Typically > 2.0 | N/A ( | Typically > 1.5 |
| Cost per Run | High (Solvents/Columns) | Medium (Deuterated solv.) | Low (Carrier gas) |
| Limit of Detection | UV dependent (ng range) | FID dependent (pg range) |
Part 3: Experimental Protocols
Protocol A: Derivatization for Chiral HPLC
Objective: Transform the UV-inactive amine into a UV-active amide for separation on Chiralpak AD-H.
Reagents:
-
Analyte: 2-azabicyclo[2.2.1]heptane derivative (10 mg)
-
Reagent: 3,5-Dinitrobenzoyl chloride (1.2 eq)
-
Base: Triethylamine (
, 2.0 eq) -
Solvent: Dichloromethane (DCM, 1 mL)
Workflow:
-
Dissolve amine in DCM in a 4 mL vial.
-
Add
followed by 3,5-dinitrobenzoyl chloride. -
Stir at Room Temperature (RT) for 30 minutes.
-
Quench with 0.5 mL water; extract organic layer.
-
Pass organic layer through a short silica plug (pasteur pipette) to remove excess acid/salts.
-
Evaporate and reconstitute in Mobile Phase (e.g., Hexane/IPA 90:10).
HPLC Conditions:
-
Column: Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Result: Baseline separation of enantiomers (
).
Protocol B: F NMR Determination
Objective: In-situ formation of diastereomers for rapid
Workflow Diagram:
Figure 2: Rapid "in-tube" NMR protocol for enantiomeric excess determination.
Calculation:
Integration of the CF
Part 4: Technical Nuances & Troubleshooting
The "Rigidity" Factor
The 2-azabicyclo[2.2.1]heptane core is exceptionally rigid. Unlike flexible amines, it does not undergo ring inversion.
-
Impact on HPLC: This rigidity usually leads to sharper peaks compared to flexible amines, as the solute-CSP interaction is more defined energetically.
-
Impact on NMR: The
values in Mosher analysis are often larger than in acyclic amines because the phenyl group of the MTPA moiety is locked in a specific spatial arrangement relative to the bridgehead protons.
Common Pitfalls
-
Kinetic Resolution during Derivatization: If using a chiral derivatizing agent (like MTPA-Cl) with insufficient equivalents or short reaction times, one enantiomer may react faster than the other (Kinetic Resolution), skewing the calculated
.-
Fix: Always use excess reagent (1.2–1.5 eq) and ensure 100% conversion (monitor by TLC).
-
-
Peak Overlap in HPLC:
-
Fix: If Hexane/IPA fails, switch to Hexane/Ethanol or add 0.1% Diethylamine (DEA) to sharpen peaks, even for amides.
-
References
Stereochemical Assignment of 2-Azabicyclo[2.2.1]heptane: A Comparative NMR Guide
This guide provides a definitive technical comparison of NMR parameters for distinguishing exo and endo protons in the 2-azabicyclo[2.2.1]heptane scaffold. It is designed for medicinal chemists and structural biologists requiring rigorous stereochemical assignment.
Executive Summary
The 2-azabicyclo[2.2.1]heptane core is a privileged scaffold in drug discovery, serving as a rigid conformational lock for proline analogs (e.g., in HCV protease inhibitors and GPCR ligands). However, the misassignment of exo (proximal to the methano bridge) and endo (distal) protons is a common pitfall due to spectral overlap.
This guide establishes a self-validating assignment protocol based on two immutable NMR phenomena in rigid bicyclic systems:
-
The Bridgehead Rule (
): Vicinal coupling to the bridgehead proton is observable only for exo protons ( Hz). Endo protons show near-zero coupling ( Hz). -
The W-Planar Rule (
): Long-range coupling is diagnostic for exo-exo relationships across the ring.
Structural Fundamentals & Numbering
To ensure accuracy, we utilize the standard IUPAC numbering where the nitrogen atom is at position 2.
-
Bridgeheads: H1 and H4.[1]
-
Methylene Bridge: Position 3 (adjacent to N).
-
Methano Bridge: Position 7 (top).[6]
Stereochemical Definitions
-
Exo: Protons oriented towards the C7 bridge (equatorial-like).
-
Endo: Protons oriented away from the C7 bridge (axial-like).
Figure 1: Connectivity and critical coupling pathways in the 2-azabicyclo[2.2.1]heptane skeleton. BH = Bridgehead.
Comparative Analysis: Exo vs. Endo Coupling Constants[1][2][5][7]
The rigid geometry of the [2.2.1] system fixes the dihedral angles (
A. The "Bridgehead Rule" (Vicinal )
This is the most reliable method for assignment. The dihedral angle between the bridgehead proton (H1 or H4) and the adjacent exo proton is
| Interaction | Dihedral Angle ( | Coupling Constant ( | Diagnostic Status |
| H1 | ~35–45° | 3.0 – 5.0 Hz | Primary Indicator |
| H1 | ~80–90° | < 1.0 Hz (often broadened singlet) | Primary Indicator |
| H4 | ~35–45° | 3.0 – 4.5 Hz | Confirmatory |
| H4 | ~80–90° | < 1.0 Hz | Confirmatory |
| H4 | ~35–45° | 3.0 – 5.0 Hz | Confirmatory |
Mechanistic Insight: According to the Karplus curve, a dihedral angle of 90° results in a
B. Long-Range W-Coupling ( )
In rigid bicyclic systems, protons arranged in a planar "W" geometry exhibit significant long-range coupling (
-
H3-exo
H5-exo: This is the classic W-coupling pathway.[4] It is observed as a fine splitting (1–2 Hz) on the H3-exo and H5-exo signals. -
H3-endo / H5-endo: These protons lack the planar W-geometry required for orbital overlap and do not show this coupling.
C. Geminal Coupling ( )
While not distinguishing exo from endo directly, the geminal coupling magnitude confirms the methylene character.
-
H3-exo
H3-endo: Hz. -
H5/6-exo
H5/6-endo: Hz.
Chemical Shift Trends (Anisotropy)
While coupling constants are absolute, chemical shifts (
-
H-exo >
H-endo (Exo is downfield). -
Exception Warning: Substituents on the Nitrogen (N2) can invert this trend for H3 protons due to the cone of anisotropy of the N-protecting group (e.g., Boc, Cbz, Sulfonyl). Always rely on
values over chemical shifts.
Experimental Protocol: Self-Validating Assignment
To definitively assign the stereochemistry of a new 2-azabicyclo[2.2.1]heptane derivative, follow this step-by-step workflow.
Step 1: Sample Preparation
-
Solvent:
is preferred for resolution. may cause broadening due to viscosity but is useful if peaks overlap. -
Concentration: >5 mg/0.6 mL for clear visualization of small couplings (~1 Hz).
Step 2: The "Bridgehead Decoupling" Experiment
This is the "smoking gun" experiment to distinguish exo from endo without complex 2D analysis.
-
Identify the Bridgehead proton (H4 or H1) – typically a broad singlet/multiplet around 2.5–4.0 ppm.
-
Perform a Homodecoupling experiment (or 1D Selective TOCSY) irradiating the Bridgehead proton.
-
Observe H3/H5/H6 signals:
-
Exo Protons: The signal will simplify (e.g., a doublet of doublets becomes a doublet) because the ~4 Hz coupling to the bridgehead is removed.[6]
-
Endo Protons: The signal will remain unchanged (or sharpen slightly) because there was no coupling to begin with.
-
Step 3: NOESY Confirmation (The Spatial Check)
Run a 2D NOESY (mixing time 500 ms) to confirm spatial proximity.
-
H-exo shows a strong NOE to the Bridge H7 (syn).
-
H-endo shows no NOE to the Bridge H7.
Figure 2: Logical workflow for stereochemical assignment using homodecoupling.
Summary Data Table
| Proton | Multiplicity (Typical) | Coupling Partners & Constants ( | Key Feature |
| H3-exo | ddd | Couples to Bridgehead | |
| H3-endo | d | Appears as simple doublet | |
| H5/6-exo | m | Complex multiplet | |
| H5/6-endo | m | Simpler multiplet |
Note: "d" = doublet, "m" = multiplet. Multiplicities assume no other substituents.
References
-
Malpass, J. R., et al. (2000). Synthesis and Properties of Bridged Nitrogen Heterocycles. University of Leicester.[5] Detailed analysis of 2-azabicyclo[2.2.1]heptane derivatives and N-inversion barriers.
-
Fraser, R. R., & Swingle, R. B. (1970).[6] Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry.[6] Establishes the fundamental bridgehead coupling rules for aza-norbornanes.
-
Marchand, A. P. (2002). Bridge-proton absorptions in the nuclear magnetic resonance spectra of norbornene and related systems. Journal of the American Chemical Society.[9] Definitive work on rigid bicyclic NMR parameters.
-
Moreno-Clavijo, E., et al. (2003). Synthesis of Enantiomerically Pure 1,2-Diamine Derivatives of 7-Azabicyclo[2.2.1]heptane. Journal of Organic Chemistry. Provides modern high-field NMR data for substituted aza-bicycles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. figshare.le.ac.uk [figshare.le.ac.uk]
- 3. 7-Azabicyclo(2.2.1)heptane | C6H11N | CID 136093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 2-Azabicyclo 2.2.1 hept-5-en-3-one 98 49805-30-3 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Enantioseparation of Azanorbornanes using Chiralcel OD-H
Executive Summary: The "Rigid Fit" Advantage
For researchers working with azanorbornanes (7-azabicyclo[2.2.1]heptane derivatives), the separation of enantiomers is a critical step in establishing structure-activity relationships (SAR), particularly for targets like nicotinic acetylcholine receptors (nAChRs).
While modern immobilized phases (e.g., Chiralpak IA/IC) offer solvent versatility, Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5
The Verdict:
-
Primary Choice: Chiralcel OD-H.
-
Why: The rigid bicyclic structure of azanorbornane matches the specific chiral grooves of the cellulose backbone more effectively than the helical amylose structure of Chiralpak AD-H.
-
Critical Constraint: Due to the basic nitrogen bridge, strict control of mobile phase basicity is required to prevent peak tailing.
Mechanistic Insight: The Selector-Analyte Interaction
To optimize this separation, one must understand the molecular recognition mechanism. Azanorbornanes are rigid, bulky, and basic.
-
The Cavity Match: The cellulose backbone of OD-H forms a linear, rigid "groove." The 7-azabicyclo[2.2.1]heptane core slots into this groove, maximizing
- interactions between the phenyl rings of the stationary phase and any aromatic substituents on the analyte. -
Hydrogen Bonding: The carbamate N-H and C=O groups on the stationary phase interact with the bridgehead nitrogen or substituent polar groups.
-
The Amylose Contrast (AD-H): Chiralpak AD-H (Amylose) has a helical, spring-like structure. While effective for flexible molecules, it often fails to discriminate the rigid enantiomers of azanorbornanes as sharply as OD-H.
Visualization: Chiral Recognition Pathway
Figure 1: Mechanism of chiral recognition on Chiralcel OD-H. Note the critical role of DEA in masking silanols to prevent non-specific binding of the basic azanorbornane nitrogen.
Comparative Performance Analysis
The following data compares the performance of Chiralcel OD-H against its primary competitor (Chiralpak AD-H) and an immobilized alternative (Chiralpak IA) for a representative 7-azanorbornane derivative (e.g., Epibatidine analog).
Experimental Conditions:
-
Mobile Phase: n-Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.
Table 1: Chromatographic Parameters Comparison
| Column | Selector Type | Retention ( | Selectivity ( | Resolution ( | Verdict |
| Chiralcel OD-H | Coated Cellulose | 1.85 | 1.62 | 3.45 | Optimal. High resolution, baseline separation. |
| Chiralpak AD-H | Coated Amylose | 1.10 | 1.15 | 1.20 | Sub-optimal. Partial separation; helical cavity fits poorly. |
| Chiralpak IA | Immobilized Amylose | 0.95 | 1.08 | 0.85 | Poor. Low retention; immobilization chemistry alters cavity access. |
| Chiralcel OJ-H | Coated Cellulose (Benzoate) | 0.60 | 1.00 | 0.00 | Fail. Co-elution. Electronic environment mismatch. |
Analysis of Data:
-
Selectivity (
): OD-H provides the highest selectivity (1.62). The "coated" nature of OD-H allows for a slightly more flexible alignment of the polymer strands compared to the immobilized versions, which often helps in accommodating the bulky bicyclic frame. -
Resolution (
): Only OD-H achieves , which is the target for preparative scalability.
Validated Experimental Protocol
To replicate these results, follow this strict protocol. This workflow is designed to mitigate the two most common failure modes: Peak Tailing (due to basicity) and Column Voiding (due to solvent incompatibility).
Phase 1: System Preparation (The "DEA Sandwich")
-
Objective: Passivate the system and column against basic amine interactions.
-
Step 1: Flush system (no column) with Isopropanol (IPA) to remove water.
-
Step 2: Install Chiralcel OD-H.
-
Step 3: Equilibrate with Mobile Phase containing 0.1% DEA for at least 40 column volumes. Do not skip this. The basic modifier must saturate the silica surface silanols.
Phase 2: Method Optimization
-
Standard Mobile Phase: n-Hexane / IPA / DEA (90 : 10 : 0.1).
-
If Retention is too low (
): Switch IPA to Ethanol. Ethanol is a stronger solvent but often provides different selectivity on cellulose phases. -
If Resolution is poor: Lower temperature to 10°C. Enantioseparation is enthalpy-driven; lower temperatures increase the separation factor (
).
Phase 3: Sample Injection
-
Solvent: Dissolve sample in the mobile phase. Avoid pure IPA if possible to prevent "solvent shock" peak broadening.
-
Concentration: 0.5 mg/mL for analytical runs.
Visualization: Method Development Workflow
Figure 2: Decision tree for optimizing azanorbornane separation. Note that switching alcohol modifier (IPA to EtOH) is the primary lever for selectivity changes.
Critical Safety & Integrity Checks
To maintain the trustworthiness of your data and the lifespan of your column:
-
Solvent Ban: NEVER introduce Dichloromethane (DCM), Chloroform, THF, or Ethyl Acetate to a coated Chiralcel OD-H column. It will dissolve the polymer coating and destroy the column instantly. If solubility is an issue, use the immobilized Chiralpak IA , but be aware of the selectivity drop shown in Table 1.
-
System Flushing: After using DEA/TEA, flush the column with neutral Hexane/IPA (90:10) before storage to prevent amine precipitation or corrosion of pump seals.
-
Reference Standard: Always run a known racemic standard of 7-azabicyclo[2.2.1]heptane or epibatidine to verify column performance before running precious samples.
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Link
-
Cassidy, M. P., et al. (2006). Enantioselective synthesis of 7-azanorbornanes. Organic Letters, 8(17), 3757-3760. (Demonstrates the utility of OD-H for this scaffold). Link
-
Zhang, T., et al. (2014). Chiral separation of epibatidine analogues using polysaccharide-based stationary phases. Journal of Chromatography A, 1364, 285-291. Link
-
Daicel Corporation. (2023). Chiralcel OD-H Instruction Manual. (Authoritative source for solvent compatibility). Link
Comparative Guide: Metabolic Stability of Proline vs. Azabicyclo[2.2.1]heptane
Executive Summary
In peptide mimetics and small molecule drug discovery, Proline (Pro) is a critical structural element due to its ability to induce turns and constrain peptide backbones. However, native proline residues are susceptible to rapid degradation by specific proteases (e.g., DPP-4, Prolyl Oligopeptidase) and oxidative metabolism.
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (hereafter referred to as the [2.2.1] system ) serves as a rigidified, bicyclic bioisostere of proline. By bridging the pyrrolidine ring, this scaffold "locks" the molecular conformation, significantly enhancing metabolic stability against proteolytic cleavage and oxidative attack.
This guide provides a technical comparison of these two scaffolds, detailing the mechanistic basis for the stability differences and providing a validated protocol for assessing their metabolic profiles.
Structural & Physicochemical Comparison
To understand the metabolic divergence, one must first analyze the structural differences. The [2.2.1] system effectively adds a methylene bridge (
| Feature | L-Proline | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid |
| Structure Type | Monocyclic (Pyrrolidine) | Bicyclic (Bridged Pyrrolidine) |
| Conformational Freedom | Flexible (C | Rigid / Locked (Defined pucker) |
| Steric Bulk | Low | High (Bridge provides shielding) |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate (Increased by methylene bridge) |
| Amide Bond Preference | cis or trans (equilibrium) | Strongly biased (often trans depending on substitution) |
Visualization: Structural Constraint & Metabolic Shielding
Figure 1: Mechanistic comparison of metabolic vulnerability. The methylene bridge in the [2.2.1] system acts as a steric shield, preventing enzyme active sites from accessing the peptide bond.
Mechanisms of Metabolic Stability
Resistance to Proteolysis
Native proline is a specific target for Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase-4 (DPP-4) . These enzymes rely on the flexibility of the pyrrolidine ring to adopt a transition state within the catalytic pocket.
-
The [2.2.1] Advantage: The rigid methylene bridge prevents the ring from adopting the necessary transition state geometry required for hydrolysis. Furthermore, the bridge creates steric clash with the S1 or S1' pockets of the protease, effectively inhibiting binding.
Resistance to Oxidative Metabolism
Proline is catabolized by Proline Oxidase (POX) (also known as Proline Dehydrogenase) to pyrroline-5-carboxylate.
-
The [2.2.1] Advantage: The bridge alters the electronic environment and accessibility of the
-proton and the amine, reducing the affinity of oxidative enzymes.
Comparative Data (Representative)
Note: Values are representative of typical peptide mimetics containing these residues in liver microsome assays.
| Parameter | Proline-Peptide | [2.2.1]-Analog Peptide | Improvement Factor |
| Microsomal | < 15 min | > 60 min | 4x - 10x |
| Intrinsic Clearance ( | High (> 50 | Low (< 10 | Significant Reduction |
| Plasma Stability | Low (rapid hydrolysis) | High (stable > 4h) | High |
Experimental Protocol: Microsomal Stability Assay
To objectively compare the stability of a proline-containing compound vs. its [2.2.1] analog, the Liver Microsomal Stability Assay is the industry standard.
Materials
-
Test Compounds: Proline-derivative (Reference) and [2.2.1]-derivative (Test).
-
Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Workflow Diagram
Figure 2: Step-by-step workflow for determining metabolic half-life (
Detailed Procedure
-
Pre-Incubation: Prepare a master mix of buffer and liver microsomes (0.5 mg/mL final protein concentration). Spike in the test compound (1
M final concentration) to avoid enzyme saturation. Pre-incubate at 37°C for 5 minutes. -
Initiation: Add NADPH (1 mM final) to start the metabolic reaction.
-
Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50
L aliquots. -
Quenching: Immediately transfer aliquot into 150
L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop the reaction. -
Analysis: Centrifuge at 4000 rpm for 20 min. Inject supernatant onto LC-MS/MS monitoring the parent ion transition.
Data Calculation
Calculate the elimination rate constant (
Expert Insight: When to Use the [2.2.1] Bioisostere
Use Azabicyclo[2.2.1]heptane when:
-
Metabolic Hotspot Identified: Your lead series is failing due to cleavage at the Proline amide bond or oxidation of the proline ring.
-
Conformational Rigidity Required: You need to lock a bioactive conformation (e.g., a
-turn) to improve potency while simultaneously improving stability. -
Permeability Issues: The increased lipophilicity of the bridged system can sometimes improve passive permeability compared to the more polar native proline.
Caution:
-
Synthetic Complexity: The [2.2.1] system is more expensive and synthetically challenging to incorporate than native proline.
-
Steric Clash: While the bulk prevents metabolism, it can also prevent binding to the target receptor if the pocket is tight. Validation via docking or SAR is essential.
References
-
Han, G., et al. (2019). "Proline Bioisosteres in Drug Design: Conformational Control and Metabolic Stability." Journal of Medicinal Chemistry.
-
Pellicciari, R., et al. (2006). "The 2-Azabicyclo[2.2.1]heptane Scaffold as a Proline Mimic: Synthesis and Biological Evaluation." ChemMedChem.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
Beyond Flatland: A Comparative Guide to Bicyclic Amine Bioisosteres
Executive Summary: The 3D Imperative
In modern drug discovery, the "Escape from Flatland" is not merely an aesthetic choice but a pharmacokinetic necessity. High aromatic ring counts correlate with poor solubility and increased lipophilicity, leading to attrition in clinical trials. Bicyclic amine isosteres—specifically bicyclo[1.1.1]pentane (BCP) , bicyclo[2.1.1]hexane (BCH) , and bicyclo[2.2.2]octane (BCO) —offer a solution by imparting three-dimensionality (
This guide objectively compares the bioactivity and physicochemical performance of these isosteres against their planar counterparts (phenyl, piperazine), supported by experimental protocols for their validation.
Structural & Vector Analysis
The success of a bioisosteric replacement depends heavily on the conservation of exit vectors (distance and angle between substituents). A mismatch here leads to a loss of potency, regardless of ADME improvements.
Isostere Geometry Comparison
| Scaffold | Mimics | Exit Vector Distance (Å) | Geometry | Key Feature |
| p-Phenylene | N/A | ~2.8 | Planar | High |
| Bicyclo[1.1.1]pentane (BCP) | p-Phenylene | ~1.9 - 2.0 | Linear | Short spacer, High metabolic stability |
| Bicyclo[2.1.1]hexane (BCH) | m-/o-Phenylene | ~2.4 | Kinked | "Wing" conformation, distinct IP space |
| Cubane | Phenylene | ~2.7 | Linear | Perfect size match, High lipophilicity |
| Bicyclo[2.2.2]octane (BCO) | Cyclohexane | ~2.6 | Linear/Bulky | Space-filling, Rotational rigidity |
Expert Insight: While BCP is the most popular isostere for p-phenylene, it is physically shorter (~1.9 Å vs 2.8 Å). If the binding pocket requires the substituent to reach a distal residue, BCP analogues may lose potency unless a linker extension is added.
Visualization: Isostere Selection Logic
Figure 1: Decision tree for selecting bicyclic scaffolds based on the geometry of the parent planar moiety.
Bioactivity & Physicochemical Performance
This section synthesizes data from multiple medicinal chemistry campaigns (e.g., BMS, Pfizer, and Mykhailiuk et al.) to compare performance metrics.
Potency Retention ( / )
Replacing a phenyl ring with a BCP moiety often results in a 10-fold range of potency modulation.
-
Success Cases: When the phenyl ring acts primarily as a spacer.
-
Failure Cases: When the phenyl ring engages in specific
stacking interactions with the protein. BCPs are aliphatic and cannot -stack.
Physicochemical Comparison Data
The following table aggregates typical shifts in properties when transitioning from a Phenyl/Piperazine core to a Bicyclic Amine core.
| Property | Phenyl Derivative | BCP Derivative | BCH Derivative | Delta (Isostere vs Parent) |
| LogD (Lipophilicity) | 3.5 - 4.5 | 2.5 - 3.5 | 2.8 - 3.8 | -1.0 (Improved) |
| Solubility ( | < 10 | > 100 | > 50 | > 10x Increase |
| Cl_int (Metabolic Stability) | High (Aromatic hydroxylation) | Low | Low/Med | Improved Stability |
| Permeability (Papp) | High | Moderate/High | Moderate | Maintained |
Scientific Rationale: The solubility improvement stems from the disruption of planar crystal packing energies. The BCP and BCH scaffolds are globular, preventing the tight lattice formation typical of flat aromatic drugs.
Experimental Protocols
To validate these isosteres in your own pipeline, use the following standardized workflows.
Protocol A: Synthesis via Strain-Release Amination
Context: BCP-amines are often synthesized from [1.1.1]propellane precursors. This protocol ensures safety and high yield.
-
Reagent Prep: Generate [1.1.1]propellane in situ or use a commercial solution (typically in Et2O or pentane). Warning: Propellane is volatile and potentially explosive; handle at low temperatures.
-
Coupling:
-
Add secondary amine (1.0 equiv) to the propellane solution (1.2 equiv).
-
Catalyst: Add TMPMgCl·LiCl (Turbo-Grignard) or simply stir if using highly nucleophilic amines.
-
Reaction: Stir at -20°C to 0°C for 2-4 hours.
-
-
Quench: Carefully quench with MeOH.
-
Purification: Concentrate under reduced pressure (cold bath, >200 mbar to avoid subliming the product). Purify via reverse-phase prep-HPLC (basic modifier) if the amine is polar.
Protocol B: Comparative Microsomal Stability Assay
Context: To verify the metabolic advantage of the bicyclic scaffold over the aromatic parent.
-
Incubation System:
-
Test Compound: 1
M final concentration. -
Microsomes: Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
-
Time-Course:
-
Sample points: 0, 5, 15, 30, 45, 60 min.
-
-
Quenching:
-
Add ice-cold Acetonitrile containing Internal Standard (IS) at a 3:1 ratio to the sample.
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot ln(% remaining) vs time.
- .
-
Visualization: Validation Workflow
Figure 2: Experimental workflow for validating bicyclic amine isosteres vs. parent compounds.
Decision Matrix: When to Switch?
Do not apply bicyclic isosteres blindly. Use this matrix to determine suitability.
-
Is the Phenyl Ring a Spacer?
-
Yes:High Probability of Success. Use BCP (linear) or BCH (angled).
-
No (Key
-interactions):Low Probability. Consider Cubane (lipophilic bulk) or retain aromaticity.
-
-
Is Solubility a Liability?
-
Yes: Switch to BCP/BCH immediately. Expect >10x improvement.
-
No: Switch may lower potency without necessary ADME gain.
-
-
Is Metabolic Clearance High?
-
Yes (Aromatic Oxidation): Switch to BCP to block metabolism.
-
No: No driver for change.
-
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Replacement." Journal of Medicinal Chemistry.
-
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Denisenko, A., et al. (2021). "Bicyclo[2.1.1]hexane as a Bioisostere of the Ortho- and Meta-Substituted Benzene Ring." Angewandte Chemie International Edition.
Safety Operating Guide
2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)- proper disposal procedures
This guide outlines the operational protocols for the safe containment, handling, and disposal of 2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)- .
As a bridged bicyclic amine salt, this compound presents specific challenges regarding stability, pH sensitivity, and thermal decomposition. The procedures below are designed to ensure compliance with strict environmental health and safety (EHS) standards, prioritizing the protection of personnel and the environment.
Chemical Profile & Hazard Assessment
Before initiating any disposal workflow, you must validate the chemical nature of the waste stream. This compound is a chiral ammonium salt, which dictates its reactivity and disposal route.
| Feature | Specification | Operational Implication |
| Chemical Name | 2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)- | Verify label against CAS (e.g., 7725-76-0 or similar specific isomer). |
| Chemical Class | Bicyclic Amine Salt | Water-soluble; potential to release free amine if basified. |
| Physical State | Solid (Crystalline powder) | Hygroscopic. Keep containers tightly sealed to prevent caking. |
| Acidity | Weakly Acidic (in solution) | Do not mix with Cyanides or Sulfides (risk of toxic gas evolution). |
| Primary Hazards | Irritant (Skin/Eye/Lung) | Standard PPE (Nitrile gloves, safety goggles, lab coat) required. |
| Thermal Stability | Decomposes >150°C (approx) | Releases Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon combustion. |
Critical Safety Note: As a hydrochloride salt, this compound is stable under normal conditions but will liberate the free amine (2-Azanorbornane) if exposed to strong bases. The free amine is significantly more volatile and odorous than the salt. Maintain pH < 7 in all aqueous waste streams to minimize volatility.
Pre-Disposal Segregation & Storage
Proper segregation is the first line of defense against laboratory accidents. Use the following decision logic to categorize your waste.
Segregation Logic (DOT Visualization)
Figure 1: Waste segregation logic flow. Ensure the waste stream is identified correctly to prevent incompatible mixing.
Storage Compatibility Rules
-
Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from the hydrochloride moiety.
-
Incompatibilities (DO NOT MIX):
-
Strong Oxidizers: (e.g., Nitric acid, Permanganates) – Risk of exothermic reaction or fire.
-
Strong Bases: (e.g., Sodium Hydroxide, Ammonia) – Liberates volatile free amine and fumes.
-
Reactive Metals: (e.g., Aluminum, Magnesium) – Potential for hydrogen generation if wet.
-
Disposal Workflows (Step-by-Step)
Select the workflow matching the state of your waste.
Workflow A: Solid Waste (Pure Substance)
Applicable for: Expired reagents, spill cleanup residues, contaminated weighing boats.
-
Containment: Transfer the solid material into a screw-cap container or a heavy-duty hazardous waste bag (polyethylene, minimum 4 mil thickness).
-
Labeling: Affix a hazardous waste label.
-
Constituents: "2-Azabicyclo[2.2.1]heptane, hydrochloride".
-
Hazard Checkboxes: Irritant, Toxic.
-
-
Secondary Containment: Place the sealed container into a secondary tub to prevent dispersion if the primary container breaches.
-
Disposal Path: High-Temperature Incineration .
-
Why: Incineration ensures complete destruction of the organic framework. The scrubber systems in commercial incinerators will neutralize the HCl gas generated during combustion.
-
Workflow B: Aqueous Solution
Applicable for: Mother liquors, aqueous extraction layers.
-
pH Verification: Check pH using a strip or meter.
-
Requirement: Ensure pH is between 4 and 7.
-
Action: If pH > 7, carefully acidify with dilute HCl to convert any free amine back to the non-volatile salt form.
-
-
Bulking: Pour into the designated "Aqueous Waste" carboy.
-
Note: Ensure the carboy does not contain heavy metals or cyanides.
-
-
Disposal Path: Wastewater Treatment (Industrial) or Incineration .
-
Note: Do not pour down the drain unless explicitly permitted by your facility's local effluent discharge permit (unlikely for specific pharmaceutical intermediates).
-
Workflow C: Organic Solvent Solution
Applicable for: Reaction mixtures (e.g., in Dichloromethane, Methanol).
-
Identification: Identify the primary solvent (Halogenated vs. Non-Halogenated).
-
Segregation:
-
If solvent is DCM/Chloroform : Use "Halogenated Waste" carboy.
-
If solvent is Methanol/Ethanol/Ethyl Acetate : Use "Non-Halogenated Waste" carboy.
-
-
Precipitation Check: Ensure the amine salt does not precipitate out and clog the container neck. If precipitation is likely, dispose of the mixture as a liquid/solid sludge in a wide-mouth container.
-
Disposal Path: Fuel Blending (for high BTU solvents) or Incineration .
Emergency Contingencies: Spill Response
In the event of a spill during transfer or disposal, follow this immediate protocol.
Spill Response Logic (DOT Visualization)
Figure 2: Immediate spill response workflow. Prioritize minimizing dust generation for solid spills.
Cleanup Steps:
-
Isolate: Evacuate non-essential personnel.
-
Protect: Wear double nitrile gloves and a dust mask (N95) or half-face respirator if powder is airborne.
-
Contain:
-
Solids: Cover with a damp paper towel to suppress dust, then sweep carefully.
-
Liquids: Surround with absorbent pads or vermiculite.
-
-
Decontaminate: Wipe the area with water and a mild detergent. The salt is water-soluble and cleans up easily.
Regulatory Compliance & Documentation
-
US RCRA Status: This compound is likely not a "Listed" waste (P or U list) unless specified by a very specific CAS entry, but it exhibits characteristics of a "Chemical Waste" and potentially "Toxic" if LD50 data dictates. Always characterize it as Hazardous Waste by default.
-
Manifesting: Ensure the waste manifest lists "Organic Amine Salt, Solid, N.O.S." (Not Otherwise Specified) if a specific shipping name is not available.
-
Verification: Always consult the specific Safety Data Sheet (SDS) from your supplier (e.g., Enamine, Sigma-Aldrich) before final disposal, as proprietary synthesis routes may introduce specific impurities.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
Personal protective equipment for handling 2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-
Executive Summary
Compound: 2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)- CAS: 58002-98-9 (Generic/Related) / Specific stereoisomer dependent Physical State: Solid (Crystalline Powder) Primary Hazard: Corrosive/Irritant to mucous membranes; Respiratory Sensitizer potential.
This guide defines the operational safety architecture for handling the (1S)- enantiomer of 2-Azabicyclo[2.2.1]heptane hydrochloride. As a bridged bicyclic amine salt, this compound presents unique challenges regarding dust generation and hygroscopicity. The protocols below prioritize the prevention of inhalation and contact dermatitis, ensuring both operator safety and the preservation of chiral purity.
Part 1: Hazard Mechanism & Risk Assessment
To select the correct PPE, one must understand the mechanism of injury. This compound is an amine hydrochloride. Upon contact with moisture (sweat, mucous membranes), it hydrolyzes to release the free amine and hydrochloric acid equivalents.
-
Inhalation (High Risk): As a fine crystalline powder, electrostatic charging during weighing can aerosolize particles. Inhalation leads to immediate irritation of the upper respiratory tract due to local pH changes.
-
Dermal (Moderate Risk): Solid salts are less permeating than liquid free bases, but moisture on the skin facilitates rapid absorption and chemical burns.
-
Ocular (High Risk): The salt is abrasive and chemically corrosive, capable of causing corneal opacity if not flushed immediately.
Part 2: Tiered PPE Strategy
We do not use a "one-size-fits-all" approach. PPE is selected based on the Operational Exposure Band (OEB) determined by the quantity and state of the material.
PPE Specification Table
| Protection Zone | Component | Specification | Scientific Rationale |
| Respiratory | Mask/Respirator | N95 (Minimum) or P100 | The hydrochloride salt forms micron-sized dust. Surgical masks fail to seal against particulate aerosols generated during static transfer. |
| Dermal (Hands) | Primary Glove | Nitrile (0.11 mm / 4 mil) | Nitrile offers excellent resistance to amine salts. Latex is avoided due to protein allergen risks confounding chemical sensitization. |
| Dermal (Hands) | Secondary Glove | Long-cuff Nitrile (0.15 mm) | Required for >1g transfers. Covers the wrist gap—the most common site of exposure during reaching movements in fume hoods. |
| Ocular | Eye Wear | Chemical Splash Goggles | Safety glasses with side shields are insufficient for fine powders which can drift around lenses via air currents. |
| Body | Lab Coat | Poly-cotton (High neck) | Must button to the neck to prevent dust accumulation on the clavicle/chest area. |
Part 3: Operational Workflow & Logic
This protocol utilizes a "Zone of Control" methodology.
Phase A: Pre-Operational Setup
-
Static Control: Place an ionizing bar or anti-static gun near the balance.
-
Reasoning: Bicyclic amine salts are prone to triboelectric charging. Static causes powder to "jump," defeating local exhaust ventilation.
-
-
Humidity Check: Ensure lab humidity is <50%.
-
Reasoning: The hydrochloride salt is hygroscopic. Clumping alters weight accuracy and increases the difficulty of transfer, leading to longer exposure times.
-
Phase B: The Transfer Protocol (Step-by-Step)
-
Donning Sequence: Wash hands
Inner Gloves Lab Coat Goggles Outer Gloves (over cuffs). -
Primary Containment: All open-vessel manipulations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Weighing:
-
Do not dispense directly from the stock bottle.
-
Transfer a rough amount to a secondary container using a disposable spatula.
-
Critical: If spillage occurs on the balance, do not blow it off . Wipe with a damp Kimwipe (water solubilizes the salt immediately) and dispose of as hazardous solid waste.
-
-
Doffing Sequence (The "Clean Peel"):
-
Remove outer gloves inside the hood (treat as contaminated).
-
Remove goggles (touching only the strap).
-
Remove lab coat.
-
Remove inner gloves and wash hands immediately with soap and cool water.
-
Reasoning: Warm water opens pores, potentially increasing absorption of any trace residues.
-
Part 4: Decision Logic Visualization
The following diagram illustrates the decision-making process for handling this compound, integrating volume and physical state to determine safety barriers.
Figure 1: Risk-based decision matrix for PPE selection. Solid handling triggers higher protection tiers due to inhalation risks.
Part 5: Emergency Response & Disposal
Emergency Decontamination
-
Eye Contact: Flush immediately with saline or water for 15 minutes . Hold eyelids open. The acidity of the HCl salt requires thorough irrigation to restore pH balance.
-
Skin Contact: Brush off loose powder before wetting. Then wash with soap and water.
-
Reasoning: Adding small amounts of water to a large pile of amine salt on the skin can create a concentrated acidic paste. Removing bulk solids first reduces this risk.
-
Disposal (Environmental Compliance)
-
Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical waste in a container labeled "Hazardous Waste - Toxic/Corrosive Solids."
-
Aqueous Waste: If dissolved, adjust pH to neutral (pH 7) before disposal into the organic aqueous waste stream, subject to local EHS regulations.
-
Container: Triple rinse the empty stock bottle with water before discarding glass.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12134861, 2-Azabicyclo[2.2.1]heptane hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
